N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-3,5-dimethylaniline
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Overview
Description
N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-3,5-dimethylaniline is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a pyrazole ring substituted with a dimethyl group and an aniline moiety.
Preparation Methods
The synthesis of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-3,5-dimethylaniline typically involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 3,5-dimethylaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of advanced catalytic systems, such as heterogeneous catalysts, ligand-free systems, or eco-friendly methodologies like ultrasound and microwave-assisted reactions .
Chemical Reactions Analysis
N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-3,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or aniline moieties are replaced with other groups. .
Scientific Research Applications
N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-3,5-dimethylaniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs with anti-inflammatory, analgesic, and antipyretic properties.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. It may also interact with cellular pathways involved in pain and fever regulation, contributing to its analgesic and antipyretic properties .
Comparison with Similar Compounds
N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-3,5-dimethylaniline can be compared with other pyrazole derivatives, such as:
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
3,5-Dimethylaniline: Another precursor used in the synthesis.
Pyrazole-based ligands: These compounds share similar structural features and are used in various applications, including catalysis and materials science
This compound stands out due to its unique combination of a pyrazole ring and an aniline moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19N3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-3,5-dimethylaniline |
InChI |
InChI=1S/C14H19N3/c1-10-5-11(2)7-14(6-10)15-8-13-9-17(4)16-12(13)3/h5-7,9,15H,8H2,1-4H3 |
InChI Key |
VBLGKVBNQPIPLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CN(N=C2C)C)C |
Origin of Product |
United States |
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